(2-Fluoro-4-methylpentyl)(methyl)amine hydrochloride
Overview
Description
Chemical Reactions Analysis
Amines, including(2-Fluoro-4-methylpentyl)(methyl)amine hydrochloride
, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . For example, methylamine reacts with water to form the methylammonium ion and the OH− ion. The Kb value for methylamine is 4.6 × 10−4 . Physical and Chemical Properties Analysis
The physical and chemical properties ofThis compound
include a molecular formula of C7H17ClFN and a molecular weight of 169.67 g/mol . Amines, including This compound
, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .
Scientific Research Applications
Enantioselective Syntheses
Researchers have explored the enantioselective syntheses of fluorinated compounds, which include derivatives related to (2-fluoro-4-methylpentyl)(methyl)amine hydrochloride. For instance, the synthesis of 2-amino-4-fluoropent-4-enoic acids, which are isosteres of asparagine, demonstrates the potential of fluorinated compounds in producing isomerically pure products. These syntheses are valuable in pharmaceutical and agrochemical research due to their high selectivity and efficiency (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
Organic Fluorine Chemistry
Organic fluorine chemistry, which includes compounds like this compound, is instrumental in producing various useful products. Research in this field has led to the development of β-fluoropyrrole derivatives, highlighting the versatility of fluorinated compounds in organic synthesis and pharmaceutical applications (Kim et al., 2007).
Extraction and Separation Techniques
Fluorinated compounds are used in extraction and separation techniques. For instance, 4-methylpentan-2-ol, a related compound, is utilized for the extraction of iron(III) from hydrochloric acid. Such techniques are crucial in analytical chemistry and environmental studies (Gawali & Shinde, 1974).
Synthesis of Perfluorochemicals
The synthesis of perfluorochemicals using fluorinated compounds demonstrates their utility in creating complex molecules. Techniques like liquid-phase photofluorination are employed to produce branched F-alkanes and F-ethers, which have applications in various industrial processes (Scherer, Yamanouchi, & Onox, 1990).
Chiral Resolution Reagents
Compounds like (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from fluorinated amines, serve as chiral resolution reagents. They are essential in the analysis of scalemic mixtures of amines, contributing significantly to the field of stereochemistry (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Novel Syntheses in Medicinal Chemistry
Fluorinated amines are pivotal in synthesizing novel compounds with potential therapeutic applications. For example, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives showcases the significance of these compounds in developing new pharmaceuticals (Anderson, Burks, & Harruna, 1988).
Properties
IUPAC Name |
2-fluoro-N,4-dimethylpentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN.ClH/c1-6(2)4-7(8)5-9-3;/h6-7,9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCYPEFTOGKKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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